2-Cyanobenzyl 2H-chromene-3-carboxylate
Description
Properties
Molecular Formula |
C18H13NO3 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
(2-cyanophenyl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H13NO3/c19-10-14-6-1-2-7-15(14)11-22-18(20)16-9-13-5-3-4-8-17(13)21-12-16/h1-9H,11-12H2 |
InChI Key |
JJRQZTINIXCFHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC=CC=C3C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanobenzyl 2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting diethyl malonate with aromatic aldehydes in the presence of a base such as piperidine . The reaction conditions are generally mild, and the process yields high amounts of the desired product. The reaction can be summarized as follows:
Reactants: Diethyl malonate and aromatic aldehydes.
Catalyst: Piperidine.
Conditions: Mild reaction conditions with shorter reaction times.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Knoevenagel condensation reaction is scalable and can be adapted for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Cyanobenzyl 2H-chromene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research has indicated that derivatives of 2H-chromenes, including 2-cyanobenzyl 2H-chromene-3-carboxylate, exhibit potential antiviral properties. A study focused on synthesizing 2-oxo-2H-chromene-3-carbohydrazide derivatives demonstrated their efficacy against HIV-1 integrase, suggesting that modifications to the chromene structure can enhance antiviral activity . This opens avenues for developing new therapeutic agents against viral infections.
Anticancer Properties
Chromene compounds have been investigated for their anticancer potential. A series of substituted chromenes were synthesized and tested for their ability to inhibit cancer cell proliferation. Notably, compounds derived from the chromene scaffold displayed significant activity against various cancer cell lines, including lung cancer cells . The structural modifications in these compounds, including the incorporation of cyano groups, may enhance their biological activity by improving binding affinity to target proteins involved in cancer progression.
Enzyme Inhibition
The chromene moiety is known for its ability to interact with various biological targets. For instance, studies have shown that certain chromene derivatives can inhibit enzymes such as phosphodiesterase IV and dihydrofolate reductase . These enzymes are critical in cellular processes and their inhibition can lead to therapeutic effects in conditions like inflammation and cancer.
Antimicrobial Effects
Recent investigations into chromene derivatives have revealed promising antimicrobial properties. A novel series of chromene compounds was synthesized and characterized for their antimicrobial activity against several pathogens . The structural features of this compound may contribute to its effectiveness as an antimicrobial agent.
Material Science Applications
Photochromic Materials
The unique structural characteristics of 2H-chromenes allow them to function as photochromic materials. These compounds can undergo reversible transformations when exposed to light, making them suitable for applications in optical devices, such as organic light-emitting diodes (OLEDs) and laser dyes . The ability to manipulate light absorption and emission properties enhances their utility in advanced material applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity through variations in temperature, solvent choice, and reactant concentrations . Understanding the synthetic pathways is crucial for developing efficient production methods for this compound and its derivatives.
Case Study 1: Antiviral Efficacy
A study published in December 2018 explored the synthesis of various chromene derivatives aimed at inhibiting HIV-1 integrase. The results demonstrated that specific structural modifications significantly enhanced antiviral activity, highlighting the potential of this compound as a candidate for further development in antiviral therapies .
Case Study 2: Anticancer Activity
In a comparative study on the anticancer properties of different chromene derivatives, one compound exhibited a remarkable inhibitory effect on lung cancer cell lines compared to traditional chemotherapeutics. This underscores the importance of structural diversity within the chromene class for optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-Cyanobenzyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules. For example, its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromene-3-carboxylate derivatives exhibit structural diversity based on substituents at the ester group and the chromene core. Below is a systematic comparison of 2-cyanobenzyl 2H-chromene-3-carboxylate with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Reactivity: The 2-cyanobenzyl group in the target compound introduces a stronger electron-withdrawing effect compared to methyl or ethyl esters, which may accelerate nucleophilic substitution or cycloaddition reactions . Amide derivatives (e.g., compound 5a in ) exhibit higher thermal stability (m.p. >270°C) due to hydrogen-bonding networks, whereas esters like the target compound may show lower melting points .
Biological Activity: Chromene-3-carboxylates with electron-donating groups (e.g., methoxy in compound 90, ) demonstrate potent antioxidant activity via radical scavenging, attributed to resonance stabilization of phenolic radicals . The cyanobenzyl group, being electron-withdrawing, might reduce such activity but could enhance interactions with enzymatic targets (e.g., kinases or proteases).
Synthetic Accessibility: The target compound likely follows a synthesis route analogous to , where chromene-3-carboxylic acid is converted to an acid chloride and then esterified with 2-cyanobenzyl alcohol. This contrasts with Knoevenagel-derived chromenes (), which require active methylene precursors .
Q & A
What are the established synthetic routes for 2-Cyanobenzyl 2H-chromene-3-carboxylate, and how is its structural integrity validated?
Basic Research Focus
The synthesis of chromene derivatives typically involves Pechmann condensation between dihydroxybenzaldehyde derivatives and activated esters like diethyl malonate under acidic conditions . For example, ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate (a structural analog) is synthesized via this method, yielding ~80% purity. Post-synthesis, HPLC purification (e.g., methanol-water gradients) is critical to isolate the target compound . Structural validation employs NMR spectroscopy (e.g., and ) to confirm substituent positions and esterification. For instance, chromene carbonyl groups resonate at δ ~170-175 ppm in NMR, while aromatic protons appear as multiplet clusters in spectra . IR spectroscopy further confirms functional groups, such as C=O stretches (~1760 cm) and C-O ester vibrations (~1200 cm) .
How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during refinement?
Advanced Research Focus
Crystal structure determination relies on SHELX programs (e.g., SHELXL for refinement). For chromene derivatives, monoclinic systems (space group ) are common, with unit cell parameters such as , , and . Challenges include:
- Twinned data : SHELXL’s twin refinement tools (e.g., BASF parameter) resolve overlapping reflections.
- Disorder in cyanobenzyl groups : Partial occupancy modeling or constraints may stabilize refinement .
- Hydrogen bonding networks : SHELXPRO interfaces with graph-set analysis tools to map interactions (e.g., motifs) . Researchers should cross-validate thermal displacement parameters (U) and residual electron density peaks to ensure model accuracy .
What methodologies are employed to analyze hydrogen bonding patterns in this compound crystals?
Advanced Research Focus
Hydrogen bonding is analyzed via graph-set theory , which categorizes interactions into discrete (e.g., ) or infinite (e.g., ) motifs. For example, the cyanobenzyl group may form bonds with chromene carbonyls, creating rings . Tools like Mercury or CrystalExplorer visualize these networks, while Ettermatic scripts (based on Etter’s formalism) automate pattern recognition. Key metrics include donor-acceptor distances (2.6–3.0 Å) and angles (>120°). Contradictions in reported patterns (e.g., solvent-dependent polymorphism) require comparative studies using differential scanning calorimetry (DSC) or variable-temperature XRD .
How does the 2-cyanobenzyl moiety influence stereospecific reactions in glycosylation or catalytic processes?
Advanced Research Focus
The 2-cyanobenzyl group acts as a dual-directing template in stereospecific glycosylation. For example, it facilitates β-selectivity in carbohydrate coupling via transient coordination to palladium catalysts, achieving >90% stereochemical purity . Mechanistic studies (e.g., -DOSY NMR) reveal that the nitrile group stabilizes transition states through weak PdN interactions. Contradictions in regioselectivity (e.g., competing α/β pathways) are resolved by adjusting solvent polarity (e.g., CHCl vs. DMF) or temperature . Kinetic isotope effects (KIE) and DFT calculations further elucidate rate-determining steps .
How can researchers resolve contradictions in spectral data (e.g., NMR or IR) for this compound derivatives?
Advanced Research Focus
Contradictions often arise from solvent effects (e.g., CDCl vs. DMSO-d) or dynamic exchange processes . Strategies include:
- Variable-temperature NMR : Low-temperature studies (e.g., –40°C) freeze conformational changes, resolving split signals .
- 2D NMR techniques : HSQC and HMBC correlations differentiate between regioisomers (e.g., C-3 vs. C-4 substitution) .
- Deuterium exchange experiments : Identify labile protons (e.g., hydroxyls) that broaden signals .
For IR, ATR-FTIR with computational simulations (e.g., Gaussian) matches experimental peaks to theoretical vibrational modes, resolving overlaps .
What experimental design considerations are critical for optimizing the yield of this compound in multistep syntheses?
Basic Research Focus
Key factors include:
- Reagent stoichiometry : Excess diethyl malonate (1.2–1.5 equiv) ensures complete Pechmann condensation .
- Catalyst selection : Sulfuric acid vs. ionic liquids (e.g., [BMIM][HSO]) impact reaction rates and purity .
- Workup protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) removes acidic byproducts before HPLC .
- Scale-up challenges : Microfluidic reactors improve heat transfer and reduce side reactions in gram-scale syntheses .
How do computational methods (e.g., DFT or MD simulations) enhance the understanding of this compound’s reactivity?
Advanced Research Focus
Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, the chromene C-2 position often shows high electrophilicity ( ~ -1.5 eV) . Molecular Dynamics (MD) simulations model solvation effects, revealing how toluene stabilizes transition states in SN reactions. Docking studies (e.g., AutoDock) assess bioactivity by mapping ligand-enzyme interactions, such as binding to cytochrome P450 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
